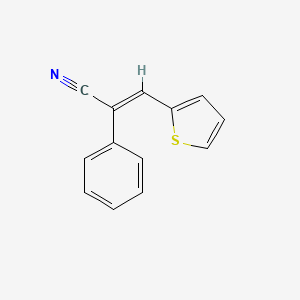![molecular formula C17H14ClN3O2 B7795107 (4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795107.png)
(4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of (4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one involves multiple steps, starting with the preparation of the benzofuran and piperazine intermediates. The benzofuran moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The piperazine ring is typically introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
(4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: this compound has potential therapeutic applications due to its ability to modulate specific biological targets. It may be investigated for its effects on certain diseases or conditions.
Mecanismo De Acción
The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
(4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one can be compared with other similar compounds, such as those containing benzofuran or piperazine moieties. Some similar compounds include:
- (2R)-1-{[2-(Ethoxycarbonyl)-1-benzofuran-3-yl]methyl}-2-(2-methoxy-2-oxoethyl)-3-oxopiperazin-1-yl
- (2R)-1-{[2-(Methoxycarbonyl)-1-benzofuran-3-yl]methyl}-2-(2-methoxy-2-oxoethyl)-3-oxopiperazin-1-yl
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Propiedades
IUPAC Name |
(4E)-2-(4-chlorophenyl)-4-[1-(pyridin-4-ylmethylamino)ethylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11(20-10-12-6-8-19-9-7-12)15-17(22)23-16(21-15)13-2-4-14(18)5-3-13/h2-9,20H,10H2,1H3/b15-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBMIPBOFUYNBG-RVDMUPIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,5-Dimethoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B7795027.png)

![(4E)-4-[(4-chlorophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B7795035.png)


![2,6-Ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B7795051.png)
![1-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-pyrrolidinedione](/img/structure/B7795054.png)




![2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B7795099.png)
![(4E)-2-(4-chlorophenyl)-4-[1-(hexylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7795109.png)
![(4E)-4-[1-[(4-chlorophenyl)methylamino]ethylidene]-2-(furan-2-yl)-1,3-oxazol-5-one](/img/structure/B7795116.png)
